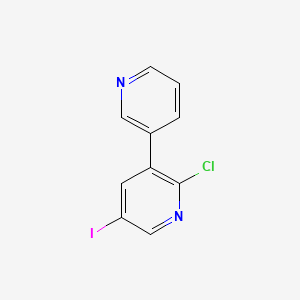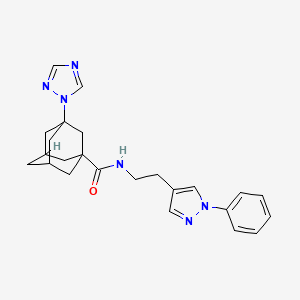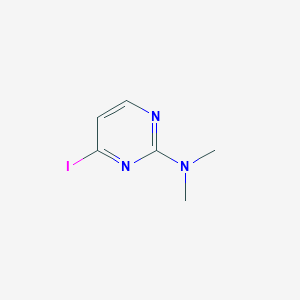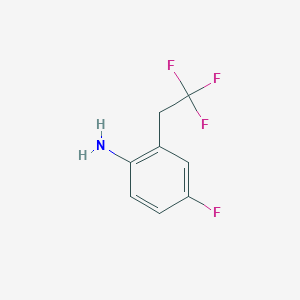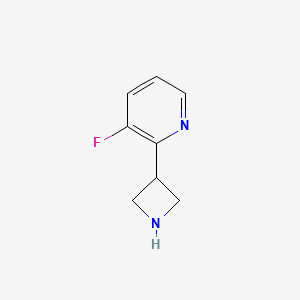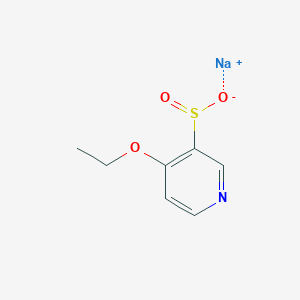
Sodium 4-ethoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-ethoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis. It is often used as a sulfonylating agent, contributing to the formation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxypyridine-3-sulfinate typically involves the reaction of 4-ethoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-ethoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones
Scientific Research Applications
Sodium 4-ethoxypyridine-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds, including sulfones and sulfonamides .
- Biology: It is employed in the modification of biomolecules, aiding in the study of biological processes.
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-ethoxypyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C7H8NNaO3S |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;4-ethoxypyridine-3-sulfinate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QULVXZXNCYGQMU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


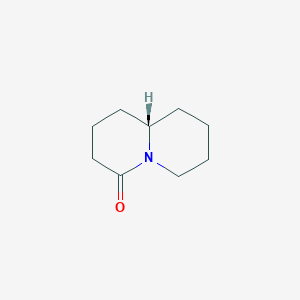
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
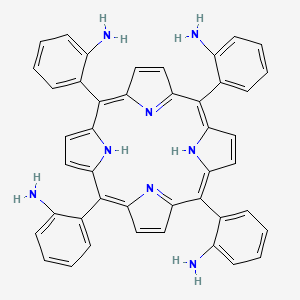


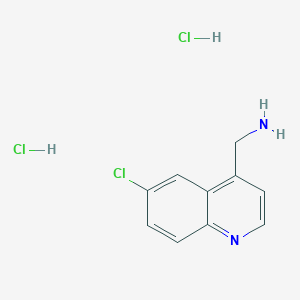

![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
